Bienvenue dans la boutique en ligne BenchChem!

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Lipophilicity Physicochemical profiling 5-Oxopyrrolidine scaffold

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 496013-12-8; molecular formula C₁₈H₂₃NO₄; molecular weight 317.38 g/mol) is a chiral, polysubstituted γ-lactam (5-oxopyrrolidine) derivative bearing an N-cyclohexyl group, a 4-methoxyphenyl substituent at C-2, a carboxylic acid at C-3, and a ketone at C-5. The compound exists as a racemic mixture of (2R,3R) and (2S,3S) trans enantiomers unless otherwise specified, with the free carboxylic acid form carrying one hydrogen bond donor and four hydrogen bond acceptors.

Molecular Formula C18H23NO4
Molecular Weight 317.385
CAS No. 496013-12-8
Cat. No. B2473498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS496013-12-8
Molecular FormulaC18H23NO4
Molecular Weight317.385
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(CC(=O)N2C3CCCCC3)C(=O)O
InChIInChI=1S/C18H23NO4/c1-23-14-9-7-12(8-10-14)17-15(18(21)22)11-16(20)19(17)13-5-3-2-4-6-13/h7-10,13,15,17H,2-6,11H2,1H3,(H,21,22)
InChIKeyUNUGZVUJEWGPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 496013-12-8): Physicochemical Identity and Procurement-Grade Characterization


1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 496013-12-8; molecular formula C₁₈H₂₃NO₄; molecular weight 317.38 g/mol) is a chiral, polysubstituted γ-lactam (5-oxopyrrolidine) derivative bearing an N-cyclohexyl group, a 4-methoxyphenyl substituent at C-2, a carboxylic acid at C-3, and a ketone at C-5 . The compound exists as a racemic mixture of (2R,3R) and (2S,3S) trans enantiomers unless otherwise specified, with the free carboxylic acid form carrying one hydrogen bond donor and four hydrogen bond acceptors . Its calculated logP of 2.45 and fraction sp³ (Fsp³) of 0.56 distinguish it from less lipophilic or more planar congeners within the 5-oxopyrrolidine-3-carboxylic acid scaffold family .

Why 1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Casually Replaced by In-Class Pyrrolidine-3-carboxylic Acid Analogs


Although the 5-oxopyrrolidine-3-carboxylic acid scaffold is shared by numerous research intermediates, substitution at N-1 (cyclohexyl vs. aryl/alkyl), C-2 (4-methoxyphenyl vs. hydroxyl/methyl/chlorophenyl), and the presence of the free C-3 carboxylic acid collectively govern lipophilicity, hydrogen-bonding capacity, metabolic susceptibility, and derivatization chemistry [1]. In vitro structure–activity studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate that the free carboxylic acid form (e.g., compound 1a with a 2-hydroxyphenyl N-substituent) shows negligible antimicrobial activity (MIC > 128 µg/mL), while conversion to ester, hydrazone, or benzimidazole derivatives unmasks potent, substituent-dependent activity against multidrug-resistant Gram-positive pathogens [1]. Thus, the starting acid cannot be generically swapped for a pre-activated derivative without fundamentally altering downstream biological or synthetic outcomes; procurement selection of the correct substitution pattern and functional group state is critical for reproducible library synthesis and SAR campaigns [1].

Quantitative Differentiation Evidence for 1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 496013-12-8)


Lipophilicity (logP) Differentiation: Cyclohexyl N-Substitution Elevates logP vs. Unsubstituted and Benzyl-Substituted Congeners

The target compound's calculated logP of 2.45 places it at the upper end of the lipophilicity range for reported 5-oxopyrrolidine-3-carboxylic acid derivatives. The unsubstituted parent 5-oxopyrrolidine-3-carboxylic acid has a logP of −0.46 , and the N-(2-methylbenzyl) analog records a logP of 1.26 . The 2.91-log-unit increase relative to the unsubstituted scaffold and the 1.19-log-unit advantage over benzyl-substituted variants indicate substantially enhanced membrane permeability potential, which is consistent with the hydrophobic contribution of the N-cyclohexyl and 4-methoxyphenyl groups .

Lipophilicity Physicochemical profiling 5-Oxopyrrolidine scaffold

Molecular Complexity (Fsp³) Advantage: Higher sp³-Carbon Fraction vs. Planar Aromatic N-Substituted Analogs

The target compound exhibits an Fsp³ value of 0.56 , reflecting the saturated cyclohexyl ring contribution. This is substantially higher than N-aryl-substituted 5-oxopyrrolidine-3-carboxylic acids such as 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Fsp³ = 0.27) [1] and 1-(2-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (Fsp³ = 0.38) . A higher Fsp³ is associated with improved solubility, reduced aromatic ring-mediated off-target promiscuity (e.g., CYP inhibition, hERG binding), and greater three-dimensional topological complexity, which is increasingly prioritized in fragment-based and lead-optimization programs .

Molecular complexity Fsp³ Drug-likeness 5-Oxopyrrolidine scaffold

Hydrogen-Bonding Profile Differentiation: Quadruple Acceptor / Single Donor Configuration Enables Diverse Derivatization Pathways

The compound presents 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) , compared to the unsubstituted 5-oxopyrrolidine-3-carboxylic acid scaffold (3 HBA, 1 HBD) and N-aryl variants such as 1-(2-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (3 HBA, 1 HBD) . The additional HBA contributed by the 4-methoxy substituent enhances aqueous solvation capacity without introducing an additional HBD that would increase polar surface area beyond favorable limits. The free carboxylic acid at C-3 remains available for condensation with amines (amide formation), alcohols (esterification), or hydrazines (hydrazide formation), while the C-5 ketone can undergo reductive amination or Grignard addition, offering orthogonal derivatization handles not simultaneously present in analogs where one of these groups is already derivatized or absent [1].

Hydrogen bonding Derivatization chemistry γ-Amino acid scaffold 5-Oxopyrrolidine

Commercial Purity Benchmarking: NLT 98% Specification Enables Reproducible Structure–Activity Relationship Campaigns

Procurement-grade purity is a critical differentiator for building blocks used in medicinal chemistry and SAR studies. Aromsyn specifies purity NLT 98% for this compound , while alternative suppliers including Leyan list purity at 97% and Fluorochem at 97% . The 1% absolute purity difference may appear modest, but for library synthesis involving parallel chemistry or high-throughput biological screening, starting material purity correlates with reduced byproduct formation and fewer false-positive/negative assay results. The NLT (not less than) commitment provides a contractual quality floor, unlike a nominal 97% specification that may represent a typical batch average rather than a guaranteed minimum .

Chemical purity Procurement specification QC/QA 5-Oxopyrrolidine building block

Scaffold Validation: 5-Oxopyrrolidine-3-carboxylic Acid Derivatives Demonstrate Substituent-Dependent Antimicrobial and Anticancer Activity Across Multiple Pathogen and Cell Line Panels

A 2023 study on 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives established quantitative SAR data relevant to any N-1 and C-2 substituted analog of this scaffold [1]. Key findings: (i) the parent carboxylic acid forms 1a and 1b showed no antimicrobial activity (MIC > 128 µg/mL against all tested strains); (ii) hydrazone derivative 14 with a thien-2-yl fragment was 2-fold more potent than clindamycin against methicillin-resistant S. aureus TCH 1516; (iii) 5-fluorobenzimidazole derivative 24b was 4-fold more potent than clindamycin against the same MRSA strain; (iv) a hydrazone bearing a 5-nitrothien-2-yl moiety showed MIC 16 µg/mL against multidrug-resistant C. auris; (v) in an A549 lung cancer cell model, the 3,5-dichloro-2-hydroxyphenyl-substituted benzimidazole 24b reduced viability to 16.1%, comparable to cytidine arabinoside (AraC, 19.7% viability) [1]. These data do not directly measure the target compound, but they establish the critical principle that activity is entirely substituent-dependent: the free carboxylic acid is inactive until elaborated, making the choice of specific starting scaffold (including the cyclohexyl and 4-methoxyphenyl groups) a decisive factor in eventual biological outcome [1].

Antimicrobial activity Anticancer activity Gram-positive pathogens Structure–activity relationship 5-Oxopyrrolidine scaffold

Procurement-Driven Application Scenarios for 1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 496013-12-8)


Diversity-Oriented Synthesis (DOS) Library Construction Targeting Gram-Positive Antimicrobial Resistance

The free C-3 carboxylic acid and C-5 ketone provide two orthogonal derivatization handles, enabling parallel synthesis of hydrazone, amide, ester, and fused heterocycle (benzimidazole, thiadiazole) libraries. Class-level SAR demonstrates that analogous 5-oxopyrrolidine-3-carboxylic acid hydrazone and benzimidazole derivatives achieve 2–4× the potency of clindamycin against MRSA and vancomycin-intermediate S. aureus, and MIC values as low as 16 µg/mL against multidrug-resistant C. auris . The compound's elevated logP (2.45) and Fsp³ (0.56) support membrane penetration and conformational diversity, making it a strategically advantageous core for anti-Gram-positive library construction compared to less lipophilic or more planar alternatives .

Fragment-Based Lead Generation for Anticancer Programs with A549 Non-Small Cell Lung Cancer Models

The 5-oxopyrrolidine-3-carboxylic acid scaffold has been validated in A549 lung cancer cell viability assays, where a 5-fluorobenzimidazole derivative reduced cell viability to 16.1%, comparable to AraC (19.7%) . Procurement of CAS 496013-12-8 in high purity (NLT 98%) enables reproducible fragment elaboration via amide coupling or reductive amination at the ketone, accessing chemical space that has produced sub-20% viability compounds in this therapeutically relevant cell line. The methoxy group at the 4-position of the phenyl ring additionally serves as a metabolic soft spot for potential later-stage optimization (O-demethylation) or as a hydrogen bond acceptor contributing to target engagement .

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant and Intracellular Target Programs

With a logP of 2.45, four hydrogen bond acceptors, and only one hydrogen bond donor, this compound occupies a favorable region of CNS MPO (Multiparameter Optimization) chemical space . The cyclohexyl group (Fsp³ contribution 0.56 total) provides three-dimensional character associated with reduced P-glycoprotein efflux and improved brain penetration relative to flat aromatic N-substituents . For programs targeting intracellular enzymes (e.g., BACE-1, where sub-micromolar inhibition has been demonstrated for related 5-oxopyrrolidine-3-carboxylic acid derivatives) [1], this building block offers a pre-optimized lipophilicity–polarity balance not available from the unsubstituted scaffold (logP −0.46) or benzyl-substituted analogs (logP 1.26) .

Process Chemistry and Scale-Up: High-Purity Building Block for Multi-Step Pharmaceutical Intermediate Synthesis

Commercial availability at NLT 98% purity combined with well-defined hazard classification (H302, H315, H319, H335; GHS07) provides the quality assurance and safety documentation necessary for incorporation into GLP and early GMP intermediate synthesis workflows. The compound's defined stereochemistry (trans racemate) and precisely characterized physicochemical identity (MW, logP, InChI Key) support regulatory documentation requirements for pharmaceutical intermediate qualification, making it suitable for kilo-scale procurement in process R&D settings where batch-to-batch consistency and Certificate of Analysis (CoA) traceability are mandatory.

Quote Request

Request a Quote for 1-Cyclohexyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.